
2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 5-methyl-3-phenyl-1H-pyrazole.
Amidation Reaction: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 5-methyl-3-phenyl-1H-pyrazole in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dimethoxybenzamide: Lacks the pyrazole moiety, resulting in different biological activities.
5-methyl-3-phenyl-1H-pyrazole: Lacks the benzamide moiety, affecting its chemical reactivity and applications.
Uniqueness
2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is unique due to the combination of the benzamide and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.
Propriétés
Numéro CAS |
645418-01-5 |
|---|---|
Formule moléculaire |
C19H19N3O3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2,3-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-16(17(22-21-12)13-8-5-4-6-9-13)20-19(23)14-10-7-11-15(24-2)18(14)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
AKDSIBYDLLOEIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


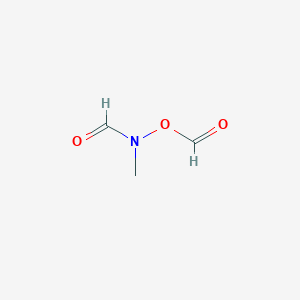
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
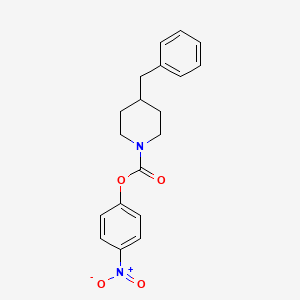
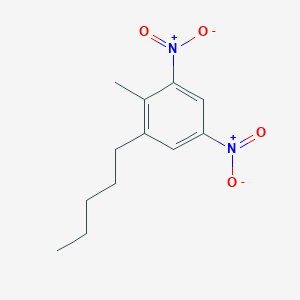
![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
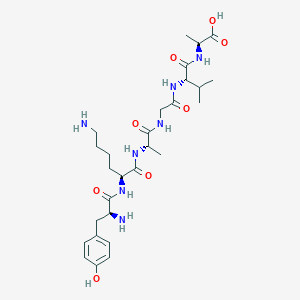
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)

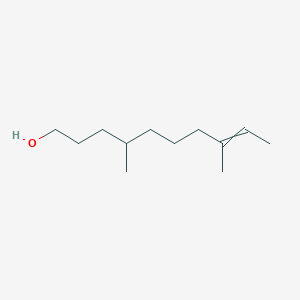
![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)

![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)
